1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has shown potential in the treatment of various cancers, including solid tumors and hematological malignancies.
作用机制
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to nucleolar stress, which activates the p53 pathway and induces apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has also been shown to have antiangiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to have a number of biochemical and physiological effects. It induces nucleolar stress and activates the p53 pathway, leading to apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate also inhibits angiogenesis, which is necessary for tumor growth and metastasis. In addition, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
实验室实验的优点和局限性
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective against a wide range of cancer types. However, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to have some toxicity in normal cells, which may limit its clinical use.
未来方向
There are several future directions for research on 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. One area of interest is the development of combination therapies that enhance the efficacy of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Another area of research is the identification of biomarkers that can predict response to 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Additionally, there is interest in developing more potent and selective Pol I inhibitors that can overcome the limitations of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate in different cancer types.
合成方法
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate involves several steps, starting with the reaction of 1-cyanocyclohexylamine with ethyl chloroformate to form 1-(1-cyanocyclohexyl)carbamic acid ethyl ester. This is then reacted with 4-(diethylamino)benzoyl chloride to form 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate.
科学研究应用
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and hematological malignancies.
属性
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(diethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-4-24(5-2)18-11-9-17(10-12-18)20(26)27-16(3)19(25)23-21(15-22)13-7-6-8-14-21/h9-12,16H,4-8,13-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYWIYUGUCWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OC(C)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。